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Compound of Interest

Compound Name: Di-Boc-L-homocystine

CAS No.: 130981-51-0

Cat. No.: B3097341

Get Quote

Executive Summary
In advanced peptide synthesis and drug development, N,N'-Di-tert-butoxycarbonyl-L-

homocystine (Di-Boc-L-homocystine) serves as a critical, protected disulfide intermediate.

Unlike its monomeric cysteine analogs, homocystine derivatives are prone to specific

stereochemical drift during protection due to the flexibility of the additional methylene group.

This guide provides a technical comparison of Di-Boc-L-homocystine against its unprotected

precursor (L-Homocystine) and monomeric alternatives. It establishes a self-validating protocol

for verifying optical purity, addressing the data gap where specific rotation values for the Di-Boc

variant are often batch-dependent or absent in standard compendia.

Part 1: Technical Profile & Comparative Analysis
The optical rotation of homocystine derivatives is highly sensitive to solvent environment

(pH/polarity) and the presence of the bulky Boc-protecting groups, which alter the

hydrodynamic volume and chiral field of the molecule.

Table 1: Comparative Physical Properties
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Feature
Di-Boc-L-

Homocystine

(Target)

L-Homocystine

(Standard)

Boc-S-Benzyl-L-

Homocysteine

(Monomer)

Structure
Protected Dimer

(Disulfide)

Unprotected Dimer

(Disulfide)

Protected Monomer

(Thioether)

CAS No.
247063-78-9

(Generic)
626-72-2 16947-99-2

MW ~468.6 g/mol 268.35 g/mol 325.4 g/mol

Solubility
Organic (MeOH, DMF,

DMSO)

Aqueous Acid (1N

HCl)

Organic (MeOH,

EtOH)

Optical Rotation Experimental (See

Protocol)

+77° ± 3° (c=1, 1N

HCl)

-13.5° ± 1° (c=1,

MeOH)

Key Impurity
D-Enantiomer / Mono-

Boc
meso-Homocystine

S-Benzyl-D-

Homocysteine

Critical Insight: Unlike L-Cystine, which typically exhibits a massive negative rotation in acid

(approx. -212°), L-Homocystine exhibits a positive rotation (+77°) in 1N HCl. The addition of Boc

groups and the switch to organic solvents (MeOH) often inverts or significantly dampens this

rotation, necessitating the rigorous validation protocol below.

Part 2: Critical Analysis of Optical Stability
The "Inversion" Phenomenon
Researchers must not expect the Di-Boc derivative to match the sign of the unprotected

precursor. The removal of the zwitterionic character (capping the amine) and the change in

solvation shell often leads to a sign inversion.

L-Homocystine (Acid): Positive (
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).

Boc-Protected Monomers: Often Negative (e.g., Boc-S-Bzl-Hcy is

).

Expectation for Di-Boc-L-Homocystine: Likely negative or low-magnitude positive in MeOH.

Therefore, a single-point rotation check is insufficient for purity confirmation without a

reference standard.

Impurity Impact (The "Silent" Killer)
The primary risk in Di-Boc-L-homocystine synthesis is racemization during the introduction of

the Boc group or the oxidation step if starting from homocysteine.

D-Isomer Contamination: Even 1-2% of the D-isomer can skew the optical rotation

significantly.

Meso-Compound Formation: If starting from a mix of L and D homocysteine, the formation of

the meso-disulfide (L-S-S-D) is possible. This compound is optically inactive (or has distinct

rotation) and is difficult to separate by standard flash chromatography.

Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) value for

rotation. Use this Deprotection-Validation Loop.

Workflow Diagram: Purity Validation
The following diagram illustrates the logical flow for validating the optical purity of the Di-Boc

derivative by referencing it back to the established L-Homocystine standard.
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Acid Hydrolysis
(4N HCl in Dioxane)

Step 2: Validation

Chiral HPLC Analysis
(Crown Ether Column)

If ambiguous

Evaporate & Redissolve
(Solvent: 1N HCl)

Reference Polarimetry
(Target: +77° ± 3°)

Compare to Lit.

Confirmation

PASS: High Optical Purity

Value matches +77°

FAIL: Racemization Detected

Value deviates >5°

Click to download full resolution via product page

Figure 1: The "Deprotection-Validation Loop" ensures that the optical integrity of the Boc-

protected compound is verified against the immutable physical constant of the parent amino

acid.

Detailed Protocol Steps
1. Direct Measurement (Baseline)

Solvent: Methanol (HPLC Grade).

Concentration: 1.0 g/100 mL (c=1).

Temperature: 25°C.
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Action: Record the specific rotation

.[1][2] Note: This value establishes your internal batch standard.

2. Hydrolytic Validation (The "Truth" Test) Since literature values for the Di-Boc dimer are

sparse, validate your batch by removing the Boc groups.

Reagent: Dissolve 100 mg of Di-Boc-L-homocystine in 2 mL of 4N HCl in Dioxane.

Reaction: Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting

material).

Workup: Remove solvent under reduced pressure. Redissolve the residue in 1N HCl to a

precise concentration of c=1.

Target: Measure

. The target value must be +77° ± 3°.

If the value is significantly lower (e.g., +60°), significant racemization occurred during the

initial Boc-protection or storage.

3. Chiral HPLC (Advanced Confirmation) For drug development applications (GMP),

polarimetry is insufficient.

Column: Crownpak CR(+) or Chiralpak ZWIX(+).

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients depending on column

choice.

Detection: UV at 210 nm.

Acceptance Criteria: < 0.5% D-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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